D-arabinose 5-phosphate
Overview
Description
D-arabinose 5-phosphate is a phosphorylated sugar derivative that plays a crucial role in various biological processes. It is an intermediate in the pentose phosphate pathway and is involved in the biosynthesis of important cellular components such as lipopolysaccharides in Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-arabinose 5-phosphate can be synthesized through the isomerization of D-ribulose 5-phosphate. This reaction is catalyzed by the enzyme this compound isomerase. The reaction conditions typically involve a buffered aqueous solution at a neutral pH .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overexpress the enzymes required for the conversion of D-ribulose 5-phosphate to this compound .
Types of Reactions:
Isomerization: this compound undergoes isomerization to form D-ribulose 5-phosphate, catalyzed by this compound isomerase.
Common Reagents and Conditions:
Isomerization: Neutral pH, buffered aqueous solution, presence of this compound isomerase.
Condensation: Presence of phosphoenolpyruvate and 3-deoxy-D-manno-octulosonate 8-phosphate synthase.
Major Products:
D-ribulose 5-phosphate: Formed through isomerization.
3-deoxy-D-manno-octulosonate 8-phosphate: Formed through condensation with phosphoenolpyruvate.
Scientific Research Applications
D-arabinose 5-phosphate is extensively used in scientific research due to its role in various biochemical pathways:
Mechanism of Action
D-arabinose 5-phosphate exerts its effects primarily through its role as an intermediate in the pentose phosphate pathway. It is converted to D-ribulose 5-phosphate by this compound isomerase. This conversion is crucial for the biosynthesis of nucleotides and amino acids. Additionally, it condenses with phosphoenolpyruvate to form 3-deoxy-D-manno-octulosonate 8-phosphate, which is essential for lipopolysaccharide biosynthesis in Gram-negative bacteria .
Comparison with Similar Compounds
D-ribulose 5-phosphate: An isomer of D-arabinose 5-phosphate involved in the pentose phosphate pathway.
D-ribose 5-phosphate: Another pentose phosphate pathway intermediate.
3-deoxy-D-manno-octulosonate 8-phosphate: A product formed from the condensation of this compound and phosphoenolpyruvate.
Uniqueness: this compound is unique due to its specific role in lipopolysaccharide biosynthesis in Gram-negative bacteria. This makes it a critical target for studying bacterial virulence and developing new antibiotics .
Properties
IUPAC Name |
[(2R,3R,4S)-2,3,4-trihydroxy-5-oxopentyl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h1,3-5,7-9H,2H2,(H2,10,11,12)/t3-,4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQRONHOSHZGFQ-WDCZJNDASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C=O)O)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90927171 | |
Record name | D-Arabinose 5-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90927171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | D-Arabinose 5-phosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011734 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13137-52-5 | |
Record name | D-Arabinose 5-phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13137-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arabinose 5-phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013137525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Arabinose 5-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90927171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Arabinose 5-phosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011734 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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